Cas no 17367-93-0 (6H-[1,3]Dioxolo[4,5-e]indole)
![6H-[1,3]Dioxolo[4,5-e]indole structure](https://ja.kuujia.com/scimg/cas/17367-93-0x500.png)
6H-[1,3]Dioxolo[4,5-e]indole 化学的及び物理的性質
名前と識別子
-
- 6H-[1,3]Dioxolo[4,5-e]indole
- 4,5-METHYLENEDIOXYINDOLE
- 6H-1,3-Dioxolo[4,5-e]indole
- DTXSID50600094
- 17367-93-0
- 2H,6H-[1,3]DIOXOLO[4,5-E]INDOLE
- AKOS006290726
-
- MDL: MFCD08458984
- インチ: InChI=1S/C9H7NO2/c1-2-8-9(12-5-11-8)6-3-4-10-7(1)6/h1-4,10H,5H2
- InChIKey: KWRKIMIEEYHFCG-UHFFFAOYSA-N
- ほほえんだ: O1C2=C3C(=CC=C2OC1)NC=C3
計算された属性
- せいみつぶんしりょう: 161.04800
- どういたいしつりょう: 161.047678466g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 185
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 34.2Ų
じっけんとくせい
- PSA: 34.25000
- LogP: 1.89660
6H-[1,3]Dioxolo[4,5-e]indole セキュリティ情報
6H-[1,3]Dioxolo[4,5-e]indole 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
6H-[1,3]Dioxolo[4,5-e]indole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y0997626-1g |
4,5-Methylenedioxyindole |
17367-93-0 | 95% | 1g |
$1200 | 2024-08-02 | |
1PlusChem | 1P001ZKA-100mg |
6H-1,3-Dioxolo[4,5-e]indole |
17367-93-0 | 95% | 100mg |
$350.00 | 2023-12-20 | |
1PlusChem | 1P001ZKA-5g |
6H-1,3-Dioxolo[4,5-e]indole |
17367-93-0 | 95% | 5g |
$2569.00 | 2023-12-20 | |
1PlusChem | 1P001ZKA-250mg |
6H-1,3-Dioxolo[4,5-e]indole |
17367-93-0 | 95% | 250mg |
$491.00 | 2023-12-20 | |
1PlusChem | 1P001ZKA-2.5g |
6H-1,3-Dioxolo[4,5-e]indole |
17367-93-0 | 95% | 2.5g |
$1756.00 | 2023-12-20 | |
eNovation Chemicals LLC | Y0997626-1g |
4,5-methylenedioxyindole |
17367-93-0 | 95% | 1g |
$1200 | 2025-02-18 | |
eNovation Chemicals LLC | Y0997626-1g |
4,5-methylenedioxyindole |
17367-93-0 | 95% | 1g |
$1200 | 2025-02-21 | |
1PlusChem | 1P001ZKA-10g |
6H-1,3-Dioxolo[4,5-e]indole |
17367-93-0 | 95% | 10g |
$3779.00 | 2023-12-20 | |
1PlusChem | 1P001ZKA-50mg |
6H-1,3-Dioxolo[4,5-e]indole |
17367-93-0 | 95% | 50mg |
$255.00 | 2023-12-20 | |
1PlusChem | 1P001ZKA-1g |
6H-1,3-Dioxolo[4,5-e]indole |
17367-93-0 | 95% | 1g |
$926.00 | 2023-12-20 |
6H-[1,3]Dioxolo[4,5-e]indole 関連文献
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
6H-[1,3]Dioxolo[4,5-e]indoleに関する追加情報
Introduction to Compound with CAS No.17367-93-0 and Product Name: 6H-[1,3]Dioxolo[4,5-e]indole
The compound with the CAS number 17367-93-0 and the product name 6H-[1,3]Dioxolo[4,5-e]indole represents a significant area of interest in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique structural framework, has garnered attention due to its potential applications in medicinal chemistry and drug development. The dioxolo[4,5-e]indole core is a fused bicyclic system consisting of a dihydrofuran ring linked to an indole moiety, which inherently confers diverse chemical reactivity and biological activity.
In recent years, the exploration of 6H-[1,3]Dioxolo[4,5-e]indole has been driven by its structural similarity to several known bioactive molecules. The presence of both oxygen and nitrogen atoms in its structure allows for multiple sites of functionalization, making it a versatile scaffold for designing novel compounds. Researchers have been particularly intrigued by its potential as a precursor in the synthesis of molecules with antimicrobial, anti-inflammatory, and anticancer properties.
One of the most compelling aspects of 6H-[1,3]Dioxolo[4,5-e]indole is its role in the development of targeted therapies. The indole moiety is well-documented for its pharmacological significance, often serving as a key pharmacophore in various drugs. When combined with the dihydrofuran ring, the compound exhibits enhanced binding affinity to biological targets. This has led to extensive studies aimed at optimizing its structure-activity relationships (SARs) to improve therapeutic efficacy.
Recent advancements in computational chemistry have further accelerated the discovery process for derivatives of 6H-[1,3]Dioxolo[4,5-e]indole. Molecular modeling techniques have enabled researchers to predict the binding modes of this compound with various protein targets with high accuracy. These predictions have guided synthetic efforts toward creating analogs that exhibit improved selectivity and potency. For instance, computational studies have identified certain substituents that can be introduced into the dihydrofuran ring to enhance interactions with specific enzymes or receptors.
The synthesis of 6H-[1,3]Dioxolo[4,5-e]indole itself presents an intriguing challenge due to the complexity of its bicyclic structure. Traditional synthetic routes often involve multi-step processes that require careful control of reaction conditions to avoid unwanted side products. However, recent methodologies have focused on simplifying these processes through catalytic approaches or one-pot reactions. These innovations have not only improved yield but also reduced the environmental impact of production.
From a biological perspective, 6H-[1,3]Dioxolo[4,5-e]indole has shown promise in preclinical studies as a lead compound for drug discovery. Its derivatives have demonstrated efficacy in models of inflammation and cancer by modulating key signaling pathways. For example, certain analogs have been found to inhibit the activity of cyclooxygenase-2 (COX-2), a well-known target for nonsteroidal anti-inflammatory drugs (NSAIDs). Additionally, structural modifications have led to compounds that exhibit tyrosine kinase inhibition, making them relevant for oncology research.
The role of 6H-[1,3]Dioxolo[4,5-e]indole in addressing emerging therapeutic challenges cannot be overstated. As resistance to existing drugs becomes more prevalent, particularly in cases of microbial infections and cancer malignancies, there is a growing need for novel therapeutic agents. This compound offers a promising starting point for developing next-generation treatments that can overcome current limitations. Its unique structural features provide a rich foundation for further exploration into new pharmacological entities.
In conclusion,6H-[1,3]Dioxolo[4,5-e]indole represents a fascinating subject of study in medicinal chemistry. Its potential as a scaffold for drug development is underscored by its structural versatility and biological activity. With ongoing research focusing on optimizing its synthetic routes and exploring new derivatives, this compound is poised to make significant contributions to future advancements in healthcare.
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